3-Methyl-5-propoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methyl-5-propoxyaniline |
InChI |
InChI=1S/C10H15NO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
LBHNHYFNGNOPAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 5 Propoxyaniline
Retrosynthetic Strategies for Aromatic Aniline (B41778) Derivatives
Retrosynthetic analysis is a foundational technique in organic synthesis for devising synthetic pathways. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
The structure of 3-Methyl-5-propoxyaniline presents several opportunities for strategic bond disconnections to simplify the molecule into feasible precursors. The primary disconnections involve the carbon-nitrogen (C-N) bond of the aniline, the carbon-oxygen (C-O) bond of the propoxy ether, and the carbon-carbon (C-C) bond of the methyl group.
Route A: C-N Disconnection as the Primary Step
The most common and effective strategy for synthesizing anilines is the reduction of a corresponding nitroaromatic compound. youtube.com This approach is advantageous because the nitro group is a strong meta-director, facilitating the correct placement of other substituents during electrophilic aromatic substitution.
Disconnection: The C-NH₂ bond is disconnected first.
Synthon: This generates an aryl cation synthon at the C1 position and an "NH₂⁻" synthon.
Synthetic Equivalent: The synthetic equivalent for the aryl cation is an aryl halide or other suitable electrophile, but more practically, the "NH₂⁻" synthon is introduced as a nitro group (NO₂), which is then reduced in the final step of the synthesis. The precursor is therefore 1-methyl-3-propoxy-5-nitrobenzene .
Further disconnection of this intermediate leads to two sub-pathways:
Pathway A1 (Disconnecting C-O): The propoxy group is disconnected, leading to the precursor 3-methyl-5-nitrophenol . The synthetic equivalent for the propyl group is a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.
Pathway A2 (Disconnecting C-C): The methyl group is disconnected, leading to 1-propoxy-3-nitrobenzene . The introduction of a methyl group onto this ring is synthetically challenging due to the directing effects of the existing substituents.
Route B: C-O Disconnection as the Primary Step
Alternatively, the propoxy group can be disconnected first.
Disconnection: The C-O bond of the ether is disconnected.
Synthon: This generates a phenoxide anion synthon and a propyl cation ("Pr⁺") synthon.
Synthetic Equivalent: The precursor is 5-amino-3-methylphenol , and the synthetic equivalent for the propyl cation is a propyl halide (e.g., 1-bromopropane). This route is less ideal because the free amino group can interfere with the O-alkylation reaction.
A summary of the most viable retrosynthetic analysis is presented below:
| Target Molecule | Disconnection | Precursor | Synthetic Equivalent for Disconnected Group |
| This compound | C-N (Amine) | 1-Methyl-3-propoxy-5-nitrobenzene | NO₂ group (followed by reduction) |
| 1-Methyl-3-propoxy-5-nitrobenzene | C-O (Ether) | 3-Methyl-5-nitrophenol | 1-Bromopropane |
| 3-Methyl-5-nitrophenol | C-C (Methyl) & C-N (Nitro) | m-Cresol (B1676322) | Nitrating agent (e.g., HNO₃/H₂SO₄) |
This analysis suggests that a practical linear synthesis would begin with m-cresol, proceed through nitration, followed by O-alkylation, and conclude with the reduction of the nitro group.
Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. pediaa.com For this compound, a plausible linear route is:
m-Cresol → 3-Methyl-5-nitrophenol → 1-Methyl-3-propoxy-5-nitrobenzene → this compound
Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the later stages of the sequence. wikipedia.orgfiveable.me While a purely convergent synthesis for this relatively simple molecule is not obvious, the concept can be applied by creating a more complex fragment to join with the aromatic ring. However, for a target of this nature, a linear approach is often more practical. Convergent strategies are generally favored for more complex molecules where multiple intricate fragments are required. wikipedia.org
The following table compares the two strategies:
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Overall Yield | Decreases exponentially with the number of steps. A long sequence can result in a very low overall yield. wikipedia.org | Generally higher, as the number of steps in the longest linear sequence is reduced. chemistnotes.com |
| Efficiency | Can be inefficient due to the compounding loss of material at each stage. pediaa.com | More efficient for complex targets as it allows for parallel synthesis of fragments, saving time. fiveable.me |
| Planning | Relatively straightforward, focusing on the sequential order of reactions. pediaa.com | Requires more complex planning to identify suitable fragments and coupling strategies. |
| Applicability to Target | Practical and commonly used for relatively simple molecules like this compound. | More advantageous for large, complex, and symmetric molecules. wikipedia.org |
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound relies on the strategic functionalization of an aromatic ring, ensuring the correct 1,3,5-substitution pattern.
Achieving a meta,meta-disubstituted aniline pattern is a significant challenge because the amine group is an ortho,para-director, making direct functionalization of aniline derivatives to achieve meta-substitution difficult. thieme-connect.comnih.gov Therefore, the most effective strategies involve installing the amine functionality late in the synthesis via the reduction of a nitro group. The nitro group acts as a deactivating meta-director, which is crucial for controlling the regiochemistry of subsequent electrophilic aromatic substitution reactions. researchgate.net
A common route for simple anilines begins with the nitration of an aromatic compound, followed by the reduction of the nitroarene. researchgate.net For this target molecule, a logical starting material is a benzene (B151609) ring with one or two substituents already in a meta relationship. Starting with m-cresol (3-methylphenol) is a viable strategy. The hydroxyl group is a strong ortho,para-director. Nitration of m-cresol would be expected to yield a mixture of isomers, but the sterically hindered position between the two existing groups (position 2) would be less favored. The primary products would be 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol. A more effective strategy would be to start with a compound where the directing groups favor the desired 1,3,5-pattern, or to use more advanced catalytic methods. thieme-connect.comthieme-connect.com
The final and critical step in many synthetic routes is the reduction of the nitro group to an amine. Several methods are available for this transformation: youtube.com
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This method is very effective but can also reduce other functional groups like alkenes or remove aryl halides.
Metal-Acid Reduction: Using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl or acetic acid. These conditions are generally milder and more chemoselective. youtube.com
Other Reducing Agents: Stannous chloride (SnCl₂) is another mild and effective reagent for this reduction. youtube.com
The introduction of the propoxy group is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. For the synthesis of this compound, the key intermediate 3-methyl-5-nitrophenol would be subjected to this reaction.
The general reaction is: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + CH₃CH₂CH₂-X → Ar-O-CH₂CH₂CH₃ + X⁻ (where X = Br, I, or another good leaving group)
The regioselectivity is guaranteed because the reaction occurs at the pre-existing hydroxyl group. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.
| Reagent Type | Examples | Typical Conditions & Notes |
|---|---|---|
| Propylating Agent | 1-Bromopropane, 1-Iodopropane, Propyl tosylate | Iodides are more reactive than bromides. Tosylates are also excellent leaving groups. |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) | K₂CO₃ is a mild and commonly used base. NaH is a strong, non-nucleophilic base suitable for sensitive substrates but requires an anhydrous solvent. |
| Solvent | Acetone (B3395972), Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN) | Polar aprotic solvents are preferred as they solvate the cation of the base, leaving a more reactive "naked" phenoxide anion. |
For the alkylation of 3-methyl-5-nitrophenol, a typical procedure would involve stirring the phenol with 1-bromopropane and potassium carbonate in acetone or DMF at reflux temperature until the reaction is complete. researchgate.net
The regioselective introduction of a methyl group onto an aromatic ring can be challenging. rsc.org
Friedel-Crafts Alkylation: This classic method uses a methyl halide (e.g., CH₃Cl) with a Lewis acid catalyst (e.g., AlCl₃). However, it suffers from several drawbacks, including the potential for over-alkylation (introducing more than one methyl group) and carbocation rearrangements (not an issue for methylation). Furthermore, the strong electron-withdrawing nature of a nitro group deactivates the ring, making Friedel-Crafts reactions difficult.
Modern C-H Activation Methods: Advanced methodologies involving transition-metal-catalyzed C-H methylation have been developed. researchgate.netnih.gov For example, ruthenium and palladium catalysts can be used to direct the methylation of specific C-H bonds. rsc.orgnih.gov While powerful, these methods often require specialized ligands and conditions and are typically employed in late-stage functionalization of complex molecules rather than for the bulk synthesis of simpler building blocks.
Given the structure of this compound, the most practical and efficient synthetic strategy involves using a starting material where the 1,3-relationship of the initial substituents is already established, such as m-cresol, thereby circumventing the challenges of regioselective methylation of a pre-functionalized propoxy- or nitro-benzene.
Nitration of Aromatic Precursors and Subsequent Reduction to Amine
A prevalent and well-established strategy for the synthesis of aromatic amines involves the nitration of a suitable aromatic precursor, followed by the chemical reduction of the nitro group. researchgate.netwikipedia.org This two-step process is a cornerstone of industrial and laboratory synthesis of anilines. chemistrysteps.com
The logical precursor for this compound via this route would be 1-methyl-3-propoxybenzene. The synthesis commences with an electrophilic aromatic substitution, specifically nitration. The aromatic ring is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com
The directing effects of the substituents on the precursor ring are crucial for the regioselectivity of the nitration. The methyl group is an activating, ortho, para-director, while the propoxy group is also an activating, ortho, para-director. In 1-methyl-3-propoxybenzene, both groups will direct the incoming electrophile. The position ortho to the methyl group and para to the propoxy group (C4) and the position ortho to both groups (C2) are sterically hindered. Therefore, the primary product expected is 1-methyl-5-nitro-3-propoxybenzene, where nitration occurs at the C5 position, which is meta to the methyl group but ortho to the more strongly activating propoxy group.
Following nitration, the resulting nitro-aromatic intermediate is reduced to the target aniline. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and efficient method, utilizing hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.comcore.ac.uk This method is often preferred for its clean reaction profile and high yields. commonorganicchemistry.com
Alternatively, metal-based reductions in acidic media offer a classic and reliable approach. commonorganicchemistry.com Reagents such as iron (Fe) or zinc (Zn) in the presence of acetic acid or hydrochloric acid can effectively reduce the nitro group to an amine. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild option that is tolerant of various functional groups. commonorganicchemistry.com
Table 1: Common Reduction Methods for Nitroarenes
| Reducing Agent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | 1 atm H₂, Methanol, Room Temp. | High efficiency, clean reaction. May affect other reducible groups. commonorganicchemistry.com |
| H₂ / Raney Ni | 1 atm H₂, Ethanol (B145695), Room Temp. | Useful alternative to Pd/C, especially if dehalogenation is a concern. commonorganicchemistry.com |
| Fe / HCl or AcOH | Reflux | Cost-effective and tolerant of many functional groups. commonorganicchemistry.com |
| Zn / HCl or AcOH | Room Temp. to Reflux | Mild method, suitable for sensitive substrates. commonorganicchemistry.com |
| SnCl₂ | Ethanol, Reflux | Mild conditions, good for substrates with reducible functional groups. commonorganicchemistry.com |
Halogenation and Cross-Coupling Strategies for Substituted Aniline Scaffolds
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example, providing a versatile route to aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This strategy offers an alternative pathway to this compound, often with different substrate requirements and functional group tolerance compared to the nitration/reduction sequence.
A potential halogenation and cross-coupling strategy could begin with a readily available precursor like 3,5-dibromotoluene (B156392). The synthesis would proceed in two key steps:
Selective Nucleophilic Aromatic Substitution (SNAr) or Etherification: One of the bromine atoms is selectively replaced with a propoxy group. This can be achieved by reacting 3,5-dibromotoluene with sodium propoxide in a suitable solvent. The reaction conditions would need to be carefully controlled to favor monosubstitution.
Palladium-Catalyzed Amination: The remaining bromine atom on the resulting 1-bromo-3-methyl-5-propoxybenzene (B7905458) is then converted to an amino group using the Buchwald-Hartwig amination. wikipedia.org This reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos, BINAP), and a base (e.g., sodium tert-butoxide). beilstein-journals.org An ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or aqueous ammonia itself, can be used as the nitrogen source. beilstein-journals.orgorganic-chemistry.org
This approach is advantageous as it avoids the use of strong nitrating acids and allows for the late-stage introduction of the amine functionality. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of aryl halides and amines with excellent yields. wikipedia.org
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is critical for maximizing product yield, minimizing side reactions, and ensuring process scalability and efficiency.
Catalyst Selection and Reaction Kinetics
In the context of the nitration/reduction pathway, catalyst selection is paramount for the hydrogenation of the nitro intermediate.
Palladium (Pd) and Platinum (Pt) catalysts supported on carbon or alumina (B75360) are highly active for the reduction of nitro groups. core.ac.uk
Raney Nickel is a cost-effective alternative, often used in industrial processes, and can be preferable when trying to avoid dehalogenation of aryl halides that might be present on the substrate. commonorganicchemistry.comcore.ac.uk
The kinetics of nitroaromatic reduction are influenced by the catalyst's surface potential, which affects the rate of electron transfer from the reducing agent (like NaBH₄) to the nitro compound. rsc.org For Buchwald-Hartwig amination, the choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. beilstein-journals.org Sterically hindered, electron-rich phosphine ligands often accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher yields and faster reaction times, even with challenging substrates. acs.org
Solvent Effects and Temperature Control
Both nitration and reduction steps are sensitive to solvent and temperature.
Nitration: This reaction is highly exothermic and requires careful temperature control, typically kept below 50°C to prevent dinitration and other side reactions. chemguide.co.uk While mixed acids often serve as both reagent and solvent, the use of other organic solvents can influence the regioselectivity of the reaction. nih.govacs.org
Catalytic Hydrogenation: The choice of solvent (e.g., methanol, ethanol, ethyl acetate) can affect the solubility of the substrate and the activity of the catalyst. Temperature also plays a role; while many hydrogenations proceed at room temperature, moderate heating (e.g., 50-70°C) can increase the reaction rate, leading to higher throughput. researchgate.net
Table 2: Influence of Temperature on Aniline Yield via Hydrogenation
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | 40 | 85 |
| 2 | 50 | 96 |
| 3 | 60 | 99 |
| 4 | 70 | 99 |
Data adapted from a representative study on nitrobenzene (B124822) hydrogenation. researchgate.net
Isolation and Purification Techniques for this compound Intermediates
The isolation and purification of the final product and its intermediates are critical for obtaining a compound of high purity.
Extraction: After the reaction is complete, a standard workup often involves neutralizing the reaction mixture (especially after acidic or basic reactions) and extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane.
Distillation: Aniline and its derivatives are often purified by distillation. allen.in Due to the relatively high boiling point of substituted anilines, vacuum distillation is frequently employed to prevent decomposition at high temperatures. quora.com Steam distillation is another effective method for purifying aniline from non-volatile impurities. echemi.com
Crystallization: Intermediates or the final product can sometimes be purified by recrystallization from a suitable solvent. For anilines, which are basic, purification can also be achieved by forming a salt (e.g., hydrochloride), recrystallizing the salt, and then liberating the free amine with a base. lookchem.comreddit.com
Drying: Aniline is hygroscopic and must be dried. Common drying agents include solid potassium hydroxide (KOH) or calcium hydride (CaH₂), followed by distillation. lookchem.com
Emerging Synthetic Approaches
While traditional methods are robust, research continues to focus on developing more efficient, sustainable, and versatile synthetic routes.
Photocatalytic Strategies: Recent advances have demonstrated the synthesis of highly substituted anilines from the condensation of an amine with a cyclohexanone, followed by a dual photocatalytic and cobalt-catalyzed dehydrogenation. thieme-connect.com This method operates under exceptionally mild conditions and is tolerant of a wide range of functional groups.
Chemoenzymatic Synthesis: The use of enzymes, such as immobilized nitroreductases, offers a green alternative to traditional chemical reductions. nih.gov These biocatalytic systems can operate in aqueous media under mild conditions, coupled with co-catalysts to achieve full conversion to the aniline. nih.gov
Direct C-H Functionalization: An emerging area is the direct functionalization of C-H bonds. uva.nl For aniline derivatives, methods are being developed for para-selective C-H olefination using palladium catalysis with specialized ligands. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. uva.nl
Synthesis from Non-Aromatic Precursors: Novel strategies are being explored that build the aromatic ring during the synthesis. One such approach involves the dehydrogenative coupling of amines with cyclohexanones, using a dual photoredox-cobalt catalytic system to construct the aniline product from non-aromatic starting materials. researchgate.net
These emerging methodologies represent the future of aniline synthesis, aiming for greater efficiency, milder conditions, and broader substrate applicability.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless integration of reaction and purification steps. While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles and techniques applied to structurally similar anilines provide a strong basis for its potential implementation.
A common route to anilines is the reduction of the corresponding nitroaromatic compound. In the case of this compound, the precursor would be 1-methyl-3-nitro-5-propoxybenzene (B8026121). The reduction of this nitro group can be efficiently performed in a continuous flow system, typically utilizing a packed-bed reactor containing a heterogeneous catalyst.
Key Features of Continuous Flow Synthesis of Substituted Anilines:
Reactor Technology: Packed-bed reactors are frequently employed, filled with a solid-supported catalyst. This setup allows for the continuous passage of the reactant solution over the catalyst bed, facilitating a high conversion rate and easy separation of the product from the catalyst.
Catalyst Systems: A variety of heterogeneous catalysts are effective for nitro group reduction, with palladium (Pd), platinum (Pt), and nickel (Ni) on supports like carbon or alumina being common choices. The selection of the catalyst can influence the reaction's efficiency and selectivity.
Reaction Conditions: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. This control is crucial for optimizing the reaction yield and minimizing the formation of byproducts. For instance, the hydrogenation of nitroaromatics is often exothermic, and the superior heat exchange in flow reactors prevents the formation of hot spots, leading to a safer process.
Safety: The small reactor volumes in continuous flow systems significantly reduce the risks associated with handling potentially explosive nitro compounds and high-pressure hydrogen gas.
The table below illustrates a comparative example of batch versus flow synthesis for the reduction of a generic substituted nitrobenzene, highlighting the potential improvements that could be realized for the synthesis of this compound.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Difficult, potential for hot spots | Precise, excellent heat transfer |
| Safety | Higher risk with hazardous materials | Inherently safer due to small volumes |
| Scalability | Difficult, requires reactor redesign | Straightforward by extending operation time |
| Product Purity | May require extensive purification | Often higher due to better control |
This table presents generalized data for the synthesis of substituted anilines and illustrates the potential advantages of continuous flow synthesis for this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final product isolation.
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. For the synthesis of this compound, several of these principles are particularly relevant:
Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. This can be achieved through high-yielding reactions and the use of catalytic processes.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The reduction of 1-methyl-3-nitro-5-propoxybenzene to this compound using catalytic hydrogenation with H₂ gas, for example, has a high atom economy as the only byproduct is water.
Use of Less Hazardous Chemical Syntheses: This principle encourages the use of substances that are less toxic to human health and the environment. For instance, replacing hazardous reducing agents with cleaner alternatives like catalytic transfer hydrogenation using a benign hydrogen donor is a greener approach.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While some reactions may require elevated temperatures, the use of efficient heating methods and well-designed reactors can minimize energy usage.
Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable resources is a long-term goal, research into producing aromatic feedstocks from biomass is an active area that could provide sustainable starting materials in the future.
Catalysis: The use of catalysts is superior to stoichiometric reagents as they are required in small amounts and can be recycled and reused. For the synthesis of this compound, the use of heterogeneous catalysts for the nitro reduction step is a prime example of this principle in action.
The following table provides a hypothetical comparison of a traditional synthesis of a substituted aniline with a greener alternative, which could be applied to the synthesis of this compound.
| Green Chemistry Metric | Traditional Synthesis (e.g., Bechamp reduction) | Greener Synthesis (e.g., Catalytic Hydrogenation) |
| Reducing Agent | Iron powder in acidic medium (stoichiometric) | H₂ gas (catalytic) |
| Byproducts | Large amounts of iron oxide sludge | Water |
| Atom Economy | Lower | Higher |
| Solvent | Often requires harsh acids | Can be performed in greener solvents like ethanol or even water |
| Energy Consumption | Typically requires heating for extended periods | Can often be performed at lower temperatures and pressures |
This table provides a conceptual comparison to illustrate the application of green chemistry principles to the synthesis of substituted anilines like this compound.
By integrating continuous flow technologies and adhering to the principles of green chemistry, the synthesis of this compound can be transformed into a more efficient, safer, and sustainable process. Future research in this area will likely focus on the development of novel catalysts, the use of bio-based starting materials, and the optimization of continuous flow processes to further enhance the green credentials of this important chemical compound.
Chemical Reactivity and Derivatization of 3 Methyl 5 Propoxyaniline
Reactions of the Aromatic Amine Functionality
The aromatic amine group is the most reactive site in 3-Methyl-5-propoxyaniline, directing the molecule's participation in a wide array of chemical transformations. Its nucleophilic character and its ability to activate the aromatic ring are central to its reactivity profile.
Electrophilic Substitution on the Aniline (B41778) Ring System
The amino group is a powerful activating group and, along with the methyl and propoxy groups, influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group is a strong ortho-, para-director, while the alkyl and alkoxy groups are also ortho-, para-directing but with a weaker activating effect. youtube.commsu.edu In this compound, the positions ortho (2 and 6) and para (4) to the primary amino group are highly activated. Therefore, electrophiles are expected to preferentially substitute at these positions.
The directing effects of the substituents are summarized below:
-NH₂ (at C1): Strongly activating, directs to positions 2, 4, 6.
-CH₃ (at C3): Weakly activating, directs to positions 2, 4, 6.
-OPr (at C5): Activating, directs to positions 2, 4, 6.
Given that all three groups direct to the same positions (2, 4, and 6), electrophilic substitution is anticipated to occur readily at these sites. The strong activation by the amine group can sometimes lead to polysubstitution. To achieve monosubstitution, the high reactivity of the amine is often moderated by converting it into an amide group (acetylation) prior to the substitution reaction. libretexts.org
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagent/Catalyst | Expected Major Product(s) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | 2-Bromo-3-methyl-5-propoxyaniline, 4-Bromo-3-methyl-5-propoxyaniline, 6-Bromo-3-methyl-5-propoxyaniline |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-methyl-5-propoxyaniline, 4-Nitro-3-methyl-5-propoxyaniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-6-methyl-4-propoxybenzenesulfonic acid, 4-Amino-2-methyl-6-propoxybenzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not performed on anilines as the amine complexes with the Lewis acid catalyst. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not performed on anilines for the same reason as alkylation. Acylation occurs on the nitrogen instead. |
Nucleophilic Reactions Involving the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. savemyexams.commasterorganicchemistry.com This allows it to react with various electrophiles, most notably alkyl halides, in nucleophilic substitution reactions (SN2).
Reaction with an alkyl halide (e.g., methyl iodide) can lead to a mixture of products, including the secondary amine (N-methyl-3-methyl-5-propoxyaniline), the tertiary amine (N,N-dimethyl-3-methyl-5-propoxyaniline), and the quaternary ammonium (B1175870) salt. savemyexams.com The primary amine product is itself a nucleophile and can compete with the starting material for the alkyl halide. masterorganicchemistry.com To favor monosubstitution and the formation of the secondary amine, a large excess of the primary amine can be employed. mnstate.edu
More selective N-alkylation methods have been developed. For instance, primary aromatic amines can undergo selective mono-N-methylation using dialkyl carbonates in the presence of zeolite catalysts, yielding the corresponding N-methyl derivatives with high selectivity. unive.it
Diazotization and Subsequent Transformations
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). libretexts.orgresearchgate.net The resulting product is a diazonium salt, specifically 3-methyl-5-propoxybenzenediazonium chloride.
Arenediazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org
Table 2: Common Transformations of Aryl Diazonium Salts
| Reaction Name | Reagents | Product Functional Group |
|---|---|---|
| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |
| Schiemann Reaction | HBF₄, heat | -F |
| Gattermann Reaction | Cu powder, HBr/HCl | -Br / -Cl |
| Replacement by Iodide | KI | -I |
| Replacement by Hydroxyl | H₂O, H⁺, heat | -OH |
| Replacement by Hydrogen (Deamination) | H₃PO₂ | -H |
These reactions provide pathways to a diverse range of substituted 3-methyl-5-propoxybenzene derivatives that would be difficult to synthesize through direct electrophilic substitution.
Acylation and Sulfonylation Reactions of the Amine
The nucleophilic amine nitrogen readily reacts with acylating and sulfonylating agents.
Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields N-acyl derivatives (amides). nih.gov For example, reacting this compound with acetyl chloride would produce N-(3-methyl-5-propoxyphenyl)acetamide. This reaction is often used to "protect" the amino group. The resulting amide is less activating towards the aromatic ring than the free amine, which helps to control reactivity and prevent polysubstitution during subsequent electrophilic aromatic substitution reactions. libretexts.org The amine can be regenerated later by hydrolysis of the amide.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base (Hinsberg test) yields sulfonamides. libretexts.org This reaction would produce N-(3-methyl-5-propoxyphenyl)benzenesulfonamide.
Reactions Involving the Propoxy Group
The propoxy group (-O-CH₂CH₂CH₃) is an ether linkage. Aryl ethers are generally quite stable and less reactive than the amine functionality.
Cleavage and Exchange Reactions of the Ether Linkage
The ether bond in this compound is robust. Cleavage of aryl ethers typically requires harsh reaction conditions. The most common method for cleaving aryl alkyl ethers is treatment with strong, non-oxidizing acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. This reaction would proceed via a nucleophilic substitution mechanism on the alkyl part of the ether, yielding 3-amino-5-methylphenol (B1274162) and propyl iodide or propyl bromide.
Exchange reactions of the propoxy group are not common under standard laboratory conditions due to the strength of the aryl-oxygen bond. Synthesis of such ethers is typically achieved via a Williamson ether synthesis, for example, by reacting the corresponding phenoxide (from 3-amino-5-methylphenol) with a propyl halide. acs.org This suggests that the reverse reaction, cleavage, is not a facile process.
Reactions Involving the Methyl Group
The aromatic methyl group of this compound, while generally stable, can be targeted for functionalization through modern synthetic methods that activate C(sp³)–H bonds. Such transformations are valuable for late-stage modification of molecules, allowing for the introduction of new functional groups without de novo synthesis. princeton.edu
One prominent strategy involves photoredox catalysis. nih.gov For instance, a xanthone-sensitized process can initiate a single electron oxidation of a similar methylated aromatic compound, followed by deprotonation to generate a benzylic radical. nih.gov This radical intermediate can then be trapped by various reagents. In the context of this compound, this would allow for the conversion of the methyl group into a more versatile handle. For example, cross-coupling with 4-cyanopyridine (B195900) could install a pyridine (B92270) label, a reaction demonstrated on 5-methylcytosine. nih.gov
Another approach utilizes transition-metal catalysis. Iridium-catalyzed C(sp³)–H silylation, followed by oxidation (such as a Tamao–Fleming oxidation), can convert a methyl group into a hydroxymethyl group (-CH₂OH). nih.gov This sequence has been successfully applied to complex terpenoid structures, where native alcohol or ketone groups direct the catalyst to a nearby methyl group. nih.gov For this compound, while lacking a directing group in the immediate vicinity, similar principles of undirected C-H oxidation could be applied, or the aniline group could be temporarily modified to introduce a directing functionality. The resulting hydroxymethyl derivative serves as a key intermediate for further transformations.
The table below summarizes potential functionalization reactions of the methyl group.
| Reaction Type | Reagents/Catalyst | Potential Product Functional Group | Reference |
| Photoredox Pyridination | Xanthone, 4-cyanopyridine | -CH₂-(4-pyridyl) | nih.gov |
| C-H Oxidation | Ir-catalyst, silane, then oxidant | -CH₂OH | nih.gov |
| C-H Methylation | Decatungstate photocatalysis, Ni-catalyst | -CH₂-Me (Ethyl group) | princeton.edu |
These methods highlight the potential to selectively modify the methyl group of this compound, thereby creating derivatives with altered steric and electronic properties for further synthetic applications.
Oxidative Transformations and Quinone Derivative Formation
The aniline ring is susceptible to oxidation, and the presence of electron-donating substituents like the amino, methyl, and propoxy groups in this compound facilitates this process. Oxidation can lead to the formation of quinone and quinone-imine derivatives, which are highly reactive intermediates or stable products depending on the reaction conditions. nih.govlibretexts.org
Electrochemical oxidation of phenols and anilines is a common method to generate quinone structures. unit.no In the presence of water, oxidation of anilines can lead to p-benzoquinone derivatives. For this compound, oxidation would likely occur at the positions para to the strong electron-donating amino and propoxy groups. Enzymatic oxidation, for example using tyrosinase or peroxidase, also converts phenolic and catecholic compounds into highly reactive o-quinones. nih.govmdpi.com While this compound is not a catechol, similar oxidative enzymes or chemical oxidants (e.g., Fremy's salt, Salcomine) could promote its transformation into quinonoid species. The oxidation of various alkoxyanilines has been studied, often in the context of forming conductive polymers or as part of enzymatic reactions. ethz.chscispace.com
The likely products of mild oxidation are quinone-imines, resulting from the oxidation of the aniline functionality. These can subsequently hydrolyze to form the corresponding quinone. The position of the substituents would direct the formation of a 3-methyl-5-propoxy-1,4-benzoquinone derivative upon further oxidation and hydrolysis.
| Oxidation Method | Oxidizing Agent | Plausible Intermediate/Product | Reference |
| Electrochemical | Anodic oxidation in presence of H₂O | 3-Methyl-5-propoxy-p-benzoquinone | unit.no |
| Chemical | Fremy's Salt | Quinone-imine | nih.gov |
| Enzymatic | Peroxidase/H₂O₂ | Polymeric materials via radical coupling | ethz.ch |
These oxidative transformations convert this compound into electrophilic species that can participate in subsequent cycloadditions or nucleophilic additions.
Reductive Transformations for Amine Derivative Formation
The amino group of this compound is a versatile functional handle for the synthesis of a wide array of amine derivatives. Reductive transformations are key to many of these synthetic routes.
A common strategy involves the initial formation of an imine (Schiff base) through condensation with an aldehyde or ketone. This reaction is typically reversible and driven to completion by removal of water. The resulting C=N double bond of the imine can then be readily reduced to a secondary amine. This two-step process, known as reductive amination, is a powerful method for N-alkylation.
For example, reacting this compound with a heteroaromatic aldehyde, followed by reduction of the aldimine with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields N-(heteroarylmethyl)-3-methyl-5-propoxyaniline derivatives. researchgate.net This approach has been used to synthesize diverse libraries of secondary amines. researchgate.netbeilstein-journals.orgnih.gov
Another important reductive transformation involves the reduction of a functional group elsewhere on the aromatic ring. For instance, if this compound is first nitrated (an electrophilic aromatic substitution), the resulting nitro-substituted derivative can be selectively reduced to afford a diamino-substituted aniline. The reduction of nitroaromatic compounds is a fundamental transformation, often achieved with high efficiency using reagents like sodium dithionite, or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). mdpi.comqub.ac.uk This provides a pathway to highly functionalized benzene (B151609) diamine derivatives.
| Transformation | Step 1 Reagents | Step 2 Reagents | Product Type | Reference |
| Reductive Amination | Aldehyde or Ketone | NaBH₄, H₂/Pd-C | Secondary Amine | researchgate.net |
| Nitro Group Reduction | HNO₃/H₂SO₄ (Nitration) | Na₂S₂O₄ or H₂/Pd-C | Benzene Diamine | mdpi.comqub.ac.uk |
These reductive pathways significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecules and scaffolds.
Cyclization and Heterocycle Formation
The structure of this compound serves as a valuable platform for constructing more complex molecular architectures, including polycyclic aromatic systems and nitrogen-containing heterocycles, through cyclization reactions.
Derivatives of this compound can act as key building blocks in annulation reactions to form polycyclic aromatic hydrocarbons (PAHs). rsc.orgmun.ca Anionic cyclization strategies, such as the Hauser annulation, provide a route to construct new aromatic rings. harvard.edu In a hypothetical scenario, the amino group of this compound could be converted into a different functionality, such as an iodine atom via a Sandmeyer reaction. Subsequent ortho-lithiation and reaction with a suitable electrophile like a benzoyl cyanide could set the stage for an intramolecular cyclization to build a new fused ring system.
Radical cyclizations offer another powerful method for ring formation. wikipedia.orgnih.gov A derivative of this compound bearing an unsaturated side chain (e.g., an N-allyl or N-propargyl group) could be induced to cyclize upon generation of a radical on the side chain or the aromatic ring. These intramolecular reactions are often highly efficient for forming five- and six-membered rings. wikipedia.org For example, a suitably substituted derivative could undergo a palladium-catalyzed [3+3] annulation to generate complex perylene-type structures. rsc.org
The synthesis of strained, three-membered nitrogen heterocycles like diaziridines and their oxidized counterparts, diazirines, can be achieved from derivatives of this compound. Diazirines are particularly valuable as photoaffinity labeling agents due to their ability to generate reactive carbenes upon UV irradiation. wikipedia.orgnih.gov
A common synthetic route starts with a ketone precursor. nih.govrsc.org A ketone functionality could be introduced onto the this compound scaffold via a Friedel-Crafts acylation reaction. The resulting ketone is then converted to a diaziridine. This typically involves a multi-step sequence: reaction with hydroxylamine (B1172632) to form an oxime, activation of the oxime hydroxyl group (e.g., as a tosylate), and finally, treatment with ammonia (B1221849) to induce an intramolecular cyclization that forms the diaziridine ring. qub.ac.ukwikipedia.org A more direct, one-pot method involves reacting the ketone with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) in liquid ammonia. nih.govrsc.orgresearchgate.net
The table below outlines a plausible reaction sequence.
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Acetophenone derivative | qub.ac.uk |
| 2 | Diaziridine Formation | NH₃, NH₂OSO₃H (HOSA) | Diaziridine derivative | nih.govrsc.org |
| 3 | Oxidation | I₂, Et₃N or Ag₂O | Diazirine derivative | wikipedia.orgnih.gov |
This pathway allows for the transformation of this compound into highly specialized photoreactive probes for chemical biology research.
Advanced Spectroscopic and Structural Elucidation of 3 Methyl 5 Propoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons).
High-resolution ¹H NMR spectroscopy is a powerful technique for identifying the number of distinct proton environments and their neighboring interactions within a molecule. For 3-Methyl-5-propoxyaniline, the spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the protons of the methyl and propoxy substituents.
The aromatic region would display signals for the three protons on the benzene (B151609) ring. The electron-donating amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups, along with the weakly activating methyl (-CH₃) group, influence the chemical shifts of these protons, generally causing them to appear at a higher field (lower ppm) compared to benzene. The proton at C2 (ortho to both -NH₂ and -CH₃) is expected to be the most shielded.
The propoxy group protons would present as three distinct signals: a triplet for the terminal methyl group, a sextet (or multiplet) for the central methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom. The protons of the amine group typically appear as a broad singlet, and the methyl group on the ring would also be a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H on C2 | 6.1-6.3 | Singlet (or narrow triplet) | - |
| H on C4 | 6.2-6.4 | Singlet (or narrow triplet) | - |
| H on C6 | 6.1-6.3 | Singlet (or narrow triplet) | - |
| -NH₂ | 3.5-4.0 | Broad Singlet | - |
| -OCH₂- | 3.8-4.0 | Triplet | ~6.5 |
| -CH₂- (middle) | 1.7-1.9 | Sextet | ~7.0 |
| -CH₃ (propoxy) | 0.9-1.1 | Triplet | ~7.5 |
¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, separate signals are expected for each unique carbon atom.
The aromatic carbons attached to the electron-donating amino and propoxy groups (C1 and C5) would be significantly shielded and appear at lower field (higher ppm). The carbon bearing the methyl group (C3) would also be shifted downfield. The remaining aromatic carbons (C2, C4, C6) would appear at higher fields. The carbon atoms of the propoxy and methyl groups will resonate in the aliphatic region of the spectrum at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-NH₂) | 147-150 |
| C2 | 100-105 |
| C3 (-CH₃) | 139-142 |
| C4 | 108-112 |
| C5 (-OPr) | 159-162 |
| C6 | 98-102 |
| -OCH₂- | 69-72 |
| -CH₂- (middle) | 22-25 |
| -CH₃ (propoxy) | 10-12 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H correlations) within the molecule. Key correlations would be observed between the adjacent methylene and methyl protons of the propoxy group (-OCH₂-CH₂ -CH₃ and -OCH₂ -CH₂ -CH₃), confirming the integrity of this alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net It would be used to definitively assign each proton signal to its corresponding carbon signal from the ¹H and ¹³C spectra. For example, the singlet at ~2.3 ppm would correlate with the carbon signal at ~21 ppm, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. science.gov This is critical for piecing together the molecular structure. Expected key correlations for this compound would include:
A correlation from the protons of the ring-attached methyl group to carbons C2, C3, and C4.
Correlations from the -OCH₂ - protons to the aromatic carbon C5, confirming the attachment point of the propoxy group.
Correlations from the aromatic protons (H2, H4, H6) to neighboring aromatic carbons, confirming their positions relative to the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity, regardless of their bonding. researchgate.net A NOESY spectrum would show a correlation between the protons of the methyl group (-CH₃) and the adjacent aromatic proton at C4, as well as the proton at C2. It would also show a correlation between the -OCH₂ - protons and the aromatic proton at C6, further confirming the substituent arrangement.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₁₅NO. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO |
| Calculated Monoisotopic Mass | 165.11536 g/mol |
In mass spectrometry, molecules often fragment in predictable ways upon ionization. Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure. libretexts.org For this compound, the aniline (B41778) and ether moieties would direct the fragmentation.
The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 165. A key fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage), which would result in the loss of an ethyl radical (•CH₂CH₃), leading to a significant fragment ion. Another common pathway is the loss of the entire propoxy group. For anilines, cleavage adjacent to the amine group is also characteristic.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Corresponding Neutral Loss |
|---|---|---|
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 136 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |
| 122 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 107 | [C₇H₉N]⁺ | Loss of propene and oxygen |
Ionization Techniques (e.g., Electrospray Ionization (ESI), Chemical Ionization (CI), Fast Atom Bombardment (FAB-MS))
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical for successfully analyzing molecules like this compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar and semi-polar compounds. wikipedia.org It typically generates protonated molecules, denoted as [M+H]⁺. wikipedia.org For this compound, the basic nitrogen atom of the amine group is readily protonated in the ESI process. d-nb.info This method is advantageous as it minimizes fragmentation, ensuring the molecular ion peak is prominent, which is crucial for accurate molecular weight determination. wikipedia.orgsavemyexams.com The high sensitivity of ESI allows for the analysis of small sample quantities. researchgate.net Liquid chromatography can be coupled with ESI-MS/MS for the separation and specific detection of various primary aromatic amines. frag-den-staat.de
Chemical Ionization (CI): CI is another soft ionization method that results in less fragmentation compared to electron impact (EI) ionization. In CI, a reagent gas is first ionized, and these ions then react with the analyte molecules to produce analyte ions, often through proton transfer. This technique is useful for confirming the molecular weight of this compound by producing a strong [M+H]⁺ ion.
Fast Atom Bombardment (FAB-MS): FAB is an ionization technique where a high-energy beam of neutral atoms (commonly argon or xenon) bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol. wikipedia.orgcreative-proteomics.comnih.gov This process sputters the analyte molecules into the gas phase as ions. libretexts.org FAB is effective for polar and thermally unstable compounds and typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, providing clear molecular weight information. wikipedia.orgnih.gov The choice of the matrix is important as it can influence the degree of fragmentation. wikipedia.org
These ionization techniques are summarized in the table below:
| Ionization Technique | Principle | Typical Ions Formed for this compound | Key Advantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from evaporated droplets. wikipedia.org | [M+H]⁺ | Soft ionization with minimal fragmentation, suitable for polar compounds, high sensitivity. wikipedia.orgresearchgate.net |
| Chemical Ionization (CI) | Ionization occurs through the reaction of analyte molecules with ions of a reagent gas. | [M+H]⁺ | Soft ionization, provides clear molecular weight information. |
| Fast Atom Bombardment (FAB) | A high-energy beam of neutral atoms strikes a sample in a liquid matrix, causing desorption and ionization. wikipedia.org | [M+H]⁺, [M-H]⁻ | Suitable for polar and thermally unstable compounds, provides molecular weight information. creative-proteomics.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, aromatic, and ether functionalities.
Key expected IR absorption bands for this compound are:
N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the region of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group. libretexts.orgwpmucdn.com The intensity of these bands can be significant in aromatic amines. wpmucdn.com
C-H Stretching (Aromatic): Absorption bands for C-H stretching on the benzene ring typically appear above 3000 cm⁻¹.
C-H Stretching (Aliphatic): The methyl and propoxy groups will show C-H stretching absorptions in the 2960-2850 cm⁻¹ region.
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to absorptions in the 1600-1450 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group results in a band between 1650 and 1580 cm⁻¹. orgchemboulder.com
C-N Stretching: For aromatic amines, a strong C-N stretching band is typically observed in the 1335-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com
C-O Stretching (Ether): Aromatic ethers generally show two C-O stretching bands. An asymmetric stretch for the Ar-O bond is expected around 1250 cm⁻¹ and a symmetric stretch for the O-C (alkyl) bond around 1050-1010 cm⁻¹. youtube.com
The table below summarizes the expected IR frequencies for the primary functional groups in this compound.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500-3300 libretexts.orgorgchemboulder.com |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 orgchemboulder.com |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Alkyl Groups | C-H Stretch | 2960-2850 |
| Aromatic Amine | C-N Stretch | 1335-1250 orgchemboulder.com |
| Aromatic Ether | C-O Asymmetric Stretch (Ar-O) | ~1250 youtube.com |
| Aromatic Ether | C-O Symmetric Stretch (O-Alkyl) | 1050-1010 youtube.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the benzene ring acts as a chromophore, and the amino, methyl, and propoxy groups are auxochromes that modify the absorption characteristics.
The UV-Vis spectrum of aniline in various solvents shows characteristic absorption bands. researchgate.net The presence of substituents on the aniline ring influences the position and intensity of these bands. researchgate.net Generally, anilines exhibit two primary absorption bands:
An intense band around 230-240 nm, attributed to the π → π* transition of the benzene ring.
A weaker band around 280-290 nm, corresponding to the n → π* transition, which involves the non-bonding electrons on the nitrogen atom and the π-system of the ring. researchgate.net
The methyl and propoxy groups, being electron-donating, are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the increased electron density on the benzene ring, which lowers the energy required for the electronic transitions. Studying the UV-Vis spectra in solvents of varying polarity can also provide insights into the nature of the electronic transitions and solute-solvent interactions. researchgate.net
| Electronic Transition | Typical Wavelength Range for Anilines (nm) | Expected Effect of Substituents |
| π → π | 230-240 | Bathochromic shift (to longer λ) |
| n → π | 280-290 | Bathochromic shift (to longer λ) |
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the this compound molecule in the solid state.
The planarity of the benzene ring.
The orientation of the amino, methyl, and propoxy substituents relative to the ring.
The conformation of the flexible n-propyl chain of the propoxy group.
Intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirms that the correct product has been obtained.
The theoretical elemental composition of this compound (C₁₀H₁₅NO) is calculated as follows:
Molecular Weight: 165.23 g/mol
Carbon (C): (10 * 12.01 / 165.23) * 100% = 72.69%
Hydrogen (H): (15 * 1.01 / 165.23) * 100% = 9.15%
Nitrogen (N): (1 * 14.01 / 165.23) * 100% = 8.48%
Oxygen (O): (1 * 16.00 / 165.23) * 100% = 9.68%
Experimental results from elemental analysis should closely match these theoretical values (typically within ±0.4%) to validate the empirical and molecular formula of the compound.
| Element | Theoretical Mass % |
| Carbon | 72.69 |
| Hydrogen | 9.15 |
| Nitrogen | 8.48 |
| Oxygen | 9.68 |
Computational Chemistry and Theoretical Studies on 3 Methyl 5 Propoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to molecular systems to compute their energies and properties. For a molecule such as 3-Methyl-5-propoxyaniline, these methods can elucidate its electronic structure, predict its geometry, and simulate its spectroscopic signatures. Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this field, providing a balance between accuracy and computational cost. researchgate.netdergipark.org.tr
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. smu.eduyoutube.com A key aspect of this theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trchalcogen.ro A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. chalcogen.ro
For substituted anilines, the nature and position of the substituent groups significantly influence the HOMO and LUMO energies. researchgate.net For instance, electron-donating groups like methyl and propoxy on the aniline (B41778) ring are expected to raise the HOMO energy level, making the compound a better electron donor. The HOMO-LUMO gap for methyl-substituted anilines has been computed at the B3LYP/6-311++G(d,p) level of theory, illustrating how positional isomerism affects electronic properties. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| m-methylaniline | -5.14 | -0.21 | 4.93 |
| o-methylaniline | -5.06 | -0.18 | 4.88 |
| p-methylaniline | -4.99 | -0.17 | 4.82 |
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. arxiv.orgdntb.gov.ua It offers a favorable balance of accuracy and computational cost, making it a workhorse for chemists. arxiv.orgresearchgate.net One of its primary applications is geometry optimization, a process that finds the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a true minimum on the potential energy surface. nih.gov This is crucial for predicting the stable structure of this compound.
The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), 6-311++G(d,p)) to approximate the exchange-correlation energy. researchgate.netnih.govcolab.ws The calculation iteratively adjusts the atomic coordinates until the forces on the atoms are minimized, yielding the optimized geometry and its corresponding total energy. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
| DFT Level | Total Energy (Hartree) | Dipole Moment (Debye) |
|---|---|---|
| B3LYP/3-21G | -1750.89 | 5.50 |
| B3LYP/6-31G | -1759.55 | 6.36 |
| B3LYP/6-31G** | -1759.63 | 7.35 |
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can provide theoretical spectra that aid in the analysis of experimental results.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govscielo.org.za By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These calculated values are often in strong agreement with experimental data, helping to assign signals in complex spectra. researchgate.netmdpi.com
IR Frequencies : Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks in an infrared (IR) spectrum. scielo.org.za The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. dergipark.org.tr This analysis helps in assigning specific vibrational modes (e.g., N-H stretch, C-O stretch) to observed IR bands.
UV-Vis Transitions : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govscielo.org.za These calculations can predict the color of a compound and explain the electronic transitions (e.g., π → π*) responsible for light absorption. scielo.org.za
| Parameter | Method | Calculated Value | Experimental Value |
|---|---|---|---|
| UV-Vis λmax | TD-DFT/B3LYP | 405.85 nm | 410 nm |
| ¹³C NMR (C=O) | GIAO/B3LYP | 169.5 ppm | 170.2 ppm |
| IR ν(C=O) | B3LYP | 1725 cm-1 | 1713 cm-1 |
Conformational Analysis and Torsional Dynamics
Molecules with rotatable single bonds, such as the propoxy group in this compound, can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms and their relative energies. Computational methods can map the potential energy surface by systematically rotating specific dihedral angles (torsional dynamics) to identify stable conformers (energy minima) and the energy barriers between them (transition states).
For alkyl-substituted benzenes, it has been shown that n-propyl substituents can exist in both anti and gauche conformations. dtic.mil Theoretical calculations can determine the relative stability of these conformers. For this compound, a key analysis would involve studying the torsion around the O-CH₂ bond of the propoxy group and the C(ring)-O bond to understand the group's preferred orientation relative to the aromatic ring. This information is crucial as the conformation can significantly impact the molecule's physical properties and biological activity.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the reaction pathway, chemists can identify reactants, products, and any intermediates or transition states that occur during the transformation. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy.
Intermolecular Interactions and Self-Assembly Prediction
The behavior of molecules in the condensed phase is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Computational methods, particularly molecular dynamics (MD) simulations, can model the interactions between multiple this compound molecules.
These simulations can predict how the molecules might arrange themselves in a liquid or solid state, a process known as self-assembly. By analyzing the simulation trajectories, it is possible to identify dominant interaction modes and predict the formation of ordered structures like aggregates or clusters. nih.gov Software tools can quantify these interactions and rationalize the self-assembly process, which is fundamental to understanding material properties like solubility and crystal packing. nih.gov
Applications in Materials Science and Advanced Organic Synthesis
Monomer for Functional Polymer Design
3-Methyl-5-propoxyaniline is a precursor for the synthesis of substituted polyanilines (PANIs), a class of conducting polymers known for their environmental stability, cost-effectiveness, and tunable electrical properties. nih.gov The presence of methyl and propoxy substituents directly influences the polymerization process and the final properties of the resulting polymer.
Substituted polyanilines, including the polymer derived from this compound, are typically synthesized via chemical oxidative polymerization. tandfonline.commdpi.com In this process, the monomer is oxidized in an acidic medium using an oxidizing agent like ammonium (B1175870) peroxodisulphate (APS). The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. mdpi.com
The general steps for the synthesis are as follows:
Dissolution of the this compound monomer in an acidic solution, such as hydrochloric acid (HCl).
Gradual addition of an oxidizing agent (e.g., ammonium peroxodisulphate) to initiate polymerization.
The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reaction rate and promote the formation of a high-molecular-weight polymer. tandfonline.com
The resulting polymer, poly(this compound), precipitates as a salt and is then collected, washed, and dried.
Characterization of the synthesized polymer involves various analytical techniques to confirm its structure and properties. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational bands of the polymer backbone, including C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-H bending modes. UV-visible spectroscopy helps to study the electronic transitions within the polymer, providing insight into its oxidation state and conjugation length.
Like its parent compound, polyaniline, poly(this compound) is an insulator in its base form but can be made electrically conductive through a process called doping. semanticscholar.org The most common method is protonic acid doping, where the imine nitrogen atoms on the polymer chain are protonated by an acid. nih.govarabjchem.org This process introduces charge carriers (polarons and bipolarons) into the polymer backbone, enabling the flow of electricity. nih.gov
The electrical conductivity of polyaniline derivatives is highly dependent on the nature of the substituents on the aromatic ring. tandfonline.com Bulky groups, such as the propoxy group in poly(this compound), can introduce steric hindrance. This hindrance may increase the torsion angle between adjacent phenyl rings in the polymer chain, disrupting the π-orbital overlap and thereby reducing charge mobility along the chain. tandfonline.comresearchgate.net Consequently, the electrical conductivity of poly(this compound) is expected to be lower than that of unsubstituted polyaniline. The electron-donating nature of the methyl and propoxy groups also influences the electronic structure of the polymer, which in turn affects its doping efficiency and ultimate conductivity.
Table 1: Electrical Conductivity of Various Substituted Polyanilines
Note: The table illustrates the general trend that increasing the size of the alkyl or alkoxy substituent decreases conductivity. Exact values can vary significantly based on synthesis conditions and dopant used. tandfonline.comresearchgate.net
The relationship between the molecular structure of a substituted polyaniline and its macroscopic properties is a critical area of study. For poly(this compound), the specific placement and nature of its substituents dictate the polymer's final characteristics. nih.govtandfonline.com
Steric Effects : The methyl and, more significantly, the propoxy groups create steric bulk. This forces a twist in the polymer backbone, increasing the dihedral angle between adjacent aromatic rings. This twisting reduces π-conjugation, which can lead to a larger electronic bandgap and lower electrical conductivity compared to unsubstituted PANI. tandfonline.com
Electronic Effects : Both methyl and propoxy groups are electron-donating. These groups increase the electron density on the polymer backbone, which can affect its oxidation potential and interaction with dopants.
Solubility : A significant advantage of introducing substituents like the propoxy group is the potential for improved solubility in common organic solvents. mdpi.com Unsubstituted polyaniline is notoriously difficult to process due to its insolubility. The flexible propoxy chains can disrupt the strong inter-chain packing, allowing solvent molecules to penetrate and dissolve the polymer, which is a major advantage for creating films and coatings.
Building Block for Complex Organic Molecule Synthesis
Aniline (B41778) and its derivatives are foundational building blocks in organic chemistry, used to construct a wide array of more complex molecules. sigmaaldrich.com this compound, with its distinct substitution pattern, serves as a valuable precursor for creating specialized organic intermediates and functional molecules like dyes and pigments.
The amino group (-NH₂) of this compound is a versatile functional handle for numerous chemical transformations. It can readily undergo reactions such as alkylation, acylation, and diazotization, allowing for its incorporation into larger, more complex molecular frameworks.
For instance, alkoxy-substituted anilines are known to react with specific reagents to form heterocyclic compounds. A plausible synthetic application for this compound is in the synthesis of quinobenzothiazine derivatives. nih.gov This class of compounds is investigated for various biological activities. The synthesis would involve a nucleophilic attack of the aniline's amino group, followed by an oxidative cyclization, demonstrating the utility of the aniline moiety as a key reactive site for building complex heterocyclic systems. nih.gov
Substituted anilines are classic starting materials in the synthesis of a vast range of dyes and pigments, particularly azo dyes. epa.gov The synthesis typically involves a two-step process:
Diazotization : The primary amino group of this compound is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.
Azo Coupling : The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling agent (an electron-rich aromatic compound like a phenol (B47542) or another aniline). This electrophilic aromatic substitution reaction forms an azo compound (-N=N-), which is the characteristic chromophore responsible for the color of the dye.
In this context, the methyl and propoxy groups on the this compound ring act as auxochromes. These groups modify the electronic properties of the chromophore, influencing the wavelength of light absorbed and thus the final color of the dye. They can also enhance the dye's properties, such as its solubility in different media and its fastness (resistance to fading).
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Polyaniline (PANI) |
| Ammonium peroxodisulphate |
| Hydrochloric acid |
| Poly(this compound) |
| Quinobenzothiazine |
Ligands in Catalysis
The utility of aniline derivatives as ligands in transition metal catalysis is a well-established area of research. The nitrogen atom of the amino group possesses a lone pair of electrons that can coordinate to a metal center, thereby modulating its electronic properties and catalytic activity. In the case of this compound, the electronic nature of the aromatic ring is influenced by the interplay of the electron-donating amino and propoxy groups, and the weakly electron-donating methyl group. This electronic environment can enhance the stability of the metal-ligand complex and influence the catalytic cycle.
While specific catalytic applications of this compound are not extensively documented in publicly available literature, the broader class of substituted anilines has been successfully employed in various catalytic systems. For instance, aniline derivatives are known to serve as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. In these contexts, the aniline ligand can influence the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk provided by the methyl and propoxy groups in this compound could also play a role in promoting specific selectivities in catalytic transformations.
Table 1: Potential Catalytic Applications of Substituted Aniline Ligands
| Catalytic Reaction | Metal Center | Role of Aniline Ligand | Potential Influence of this compound Substituents |
| Suzuki Coupling | Palladium | Stabilizes the active catalytic species | Electron-donating groups can enhance catalytic activity. |
| Buchwald-Hartwig Amination | Palladium | Facilitates C-N bond formation | Steric hindrance may influence selectivity. |
| Heck Coupling | Palladium | Modulates the electronic properties of the catalyst | The combination of substituents can fine-tune the catalyst's reactivity. |
| Olefin Metathesis | Ruthenium | Can influence catalyst stability and activity | The specific substitution pattern can impact catalyst performance. |
Probes for Mechanistic Studies in Organic Reactions
The systematic modification of reactants or catalysts is a powerful tool for probing the mechanisms of organic reactions. Substituted anilines, such as this compound, can serve as valuable mechanistic probes due to the ability to systematically vary their electronic and steric properties. By comparing the reaction rates and outcomes of a series of anilines with different substituents, chemists can gain insights into the transition state of the reaction and the nature of the intermediates involved.
For example, in studies of electrophilic aromatic substitution reactions, a Hammett analysis can be performed using a series of anilines with varying substituents. The reaction rate constants are correlated with the Hammett substituent constants (σ), which quantify the electronic effect of each substituent. The resulting Hammett plot can provide information about the charge distribution in the transition state. The specific electronic contribution of the methyl and propoxy groups in this compound would provide a unique data point in such an analysis.
Furthermore, the steric hindrance provided by the substituents on the aniline ring can be used to probe the geometric requirements of a reaction. If a reaction is sensitive to steric bulk around the amino group, comparing the reactivity of this compound to less hindered anilines can reveal the importance of steric factors in the reaction mechanism. While direct mechanistic studies employing this compound are not readily found in the literature, the principles of physical organic chemistry suggest its potential utility in this capacity.
Development and Validation of Analytical Methods for 3 Methyl 5 Propoxyaniline
Chromatographic Separation Techniques
Chromatographic techniques are paramount for separating 3-Methyl-5-propoxyaniline from impurities and related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
HPLC offers versatile approaches for the analysis of substituted anilines like this compound. Both normal-phase and reverse-phase modes can be optimized for effective separation.
Normal Phase HPLC:
In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. This mode is suitable for separating isomers and compounds with differing polarity. For aromatic amines, typical stationary phases include silica (B1680970) or alumina (B75360). epa.govhawach.com The mobile phase often consists of a mixture of non-polar solvents like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol. glsciencesinc.comgoogle.com
Illustrative Normal Phase HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Reverse Phase HPLC:
Reverse-phase HPLC is the more common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. sigmaaldrich.comresearchgate.net This method separates compounds based on their hydrophobicity. The mobile phase is typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comsielc.com
Illustrative Reverse Phase HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 (5 µm, 150 x 4.6 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Temperature | 30°C |
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
Gas Chromatography-Flame Ionization Detector (GC-FID):
GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. chromatographyonline.com While it is not as selective as MS, it provides excellent sensitivity for carbon-containing compounds. nih.govvt.edu For the analysis of amines, specialized columns are often employed to minimize peak tailing. nih.gov
Illustrative GC-FID Method Parameters:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min |
| Detector Temperature | 280°C |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides both separation and structural information, making it an invaluable tool for identification and quantification. The mass spectrometer fragments the analyte molecules, producing a unique mass spectrum that serves as a chemical fingerprint. epa.gov For aniline (B41778) derivatives, characteristic fragmentation patterns can be observed. researchgate.netnih.gov
Illustrative GC-MS Method Parameters:
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 260°C |
| Oven Program | Initial 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Spectroscopic Quantification Methods
Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a rapid and straightforward approach for the quantification of this compound, especially in bulk form or in simple matrices.
UV-Vis spectrophotometry is based on the absorption of ultraviolet or visible light by the analyte. Aromatic compounds like this compound exhibit characteristic absorption spectra due to their conjugated systems. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. sciencepublishinggroup.com9afi.combiointerfaceresearch.comresearchgate.net
The development of a UV-Vis assay involves selecting an appropriate solvent in which the analyte is soluble and stable, and determining the λmax. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Illustrative UV-Vis Spectrophotometric Method Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Wavelength (λmax) | Approximately 245 nm and 295 nm |
| Path Length | 1 cm |
| Concentration Range | 5 - 25 µg/mL |
Method Validation Protocol Adherence
Validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures. gmp-compliance.orgich.orgloesungsfabrik.dejordilabs.comich.org
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographytoday.comalwsci.com Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. loesungsfabrik.deechemi.comresearchgate.net
For chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of potential impurities and degradation products. This can be achieved by analyzing spiked samples or by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. ich.org
Illustrative Specificity Study Results for HPLC:
| Condition | Observation |
|---|---|
| Analysis of Placebo | No interfering peaks at the retention time of this compound. |
| Analysis of Spiked Sample (with known impurities) | All peaks are well-resolved (Resolution > 2.0). |
| Forced Degradation (Acidic) | Degradation observed, with no interference at the main peak. |
| Forced Degradation (Basic) | Significant degradation, with all degradant peaks separated from the main peak. |
Precision and Accuracy Determination
Precision of an analytical method is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of measurements. Precision is considered at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of a method. Accuracy is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) and comparing the measured value to the known true value.
For this compound, a high-performance liquid chromatography (HPLC) method would likely be the technique of choice. The precision and accuracy would be determined by preparing multiple samples at different concentration levels and analyzing them.
Illustrative Data for Precision and Accuracy of a Hypothetical HPLC Method:
| Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low | ≤ 2.0% | ≤ 3.0% | 98.0 - 102.0% |
| Medium | ≤ 1.5% | ≤ 2.5% | 98.0 - 102.0% |
Linearity, Range, and Robustness Evaluation
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a linear regression analysis of the assay results versus the analyte concentration. The correlation coefficient (r²) is a key indicator of linearity.
The Range of an analytical method is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, and flow rate.
Illustrative Linearity and Range Data for a Hypothetical HPLC Method:
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the point at which the signal is statistically different from the background noise.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a parameter of quantitative assays for low levels of compounds in sample matrices.
LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.
Illustrative LOD and LOQ Data for a Hypothetical HPLC Method:
| Parameter | Method | Typical Value |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
Purity Profiling and Impurity Analysis
Purity profiling is the process of identifying and quantifying the impurities present in a substance. For a pharmaceutical compound like this compound, this is a critical step to ensure its safety and efficacy. Impurities can originate from the synthesis process, degradation, or storage.
The impurity profile would be established using a combination of analytical techniques. A high-resolution separation technique like HPLC or gas chromatography (GC) coupled with a mass spectrometer (MS) is often employed to separate and identify potential impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to elucidate the structures of unknown impurities.
Common Types of Impurities in Substituted Anilines:
Starting materials: Unreacted precursors from the synthesis.
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
By-products: Formed from side reactions during the synthesis.
Degradation products: Formed by the breakdown of the active substance over time or due to exposure to light, heat, or humidity.
Illustrative Impurity Profile for this compound:
| Impurity | Type | Typical Limit |
|---|---|---|
| Starting Material A | Process | ≤ 0.1% |
| Intermediate B | Process | ≤ 0.15% |
| By-product C | Process | ≤ 0.1% |
| Unspecified Impurity | Various | ≤ 0.05% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
